

## Application Notes and Protocols for Evaluating β-Lactamase Inhibition by GT-055

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GT-055    |           |
| Cat. No.:            | B14913460 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The emergence and spread of  $\beta$ -lactamase-mediated resistance to  $\beta$ -lactam antibiotics poses a significant threat to global public health.  $\beta$ -Lactamases are bacterial enzymes that inactivate  $\beta$ -lactam antibiotics by hydrolyzing the amide bond in the  $\beta$ -lactam ring.[1][2][3] To counteract this resistance mechanism,  $\beta$ -lactamase inhibitors (BLIs) are co-administered with  $\beta$ -lactam antibiotics. **GT-055** (also known as LCB18-055) is a novel, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor of the diazabicyclooctane class.[4] It is under development in combination with the novel siderophore-cephalosporin, GT-1 (also known as LCB10-0200).[4][5] This combination aims to provide a potent therapeutic option against multidrug-resistant (MDR) Gram-negative bacteria. [4][6]

These application notes provide detailed protocols for the in vitro evaluation of GT-055's  $\beta$ -lactamase inhibitory activity. The described methods include both biochemical and microbiological techniques to determine the potency and efficacy of GT-055 against a range of clinically relevant  $\beta$ -lactamases and bacterial isolates.

## **Mechanism of Action of GT-055**

**GT-055** is a serine  $\beta$ -lactamase inhibitor. It acts by forming a stable, covalent acyl-enzyme intermediate with the active site serine residue of class A, C, and some class D  $\beta$ -lactamases.



[7][8] This inactivation of the  $\beta$ -lactamase protects the partner  $\beta$ -lactam antibiotic (e.g., GT-1) from hydrolysis, allowing it to exert its antibacterial activity against the target pathogen.



Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of  $\beta$ -lactamase inhibition by **GT-055**.

## **Data Presentation**

Table 1: In Vitro Activity of GT-1 in Combination with GT-055 against Enterobacteriaceae Isolates Producing Characterized β-Lactamases



| Bacterial<br>Species | β-Lactamase<br>Produced | GT-1 MIC<br>(µg/mL) | GT-1 + GT-055<br>(4 μg/mL) ΜΙC<br>(μg/mL) | Fold<br>Reduction in<br>MIC |
|----------------------|-------------------------|---------------------|-------------------------------------------|-----------------------------|
| E. coli              | CTX-M-15                | 32                  | ≤0.12                                     | ≥267                        |
| E. coli              | CTX-M-27                | 16                  | ≤0.12                                     | ≥133                        |
| E. coli              | CTX-M-65                | 4                   | ≤0.12                                     | ≥33                         |
| E. coli              | ACT-2 (AmpC)            | 8                   | ≤0.12                                     | ≥67                         |
| K. pneumoniae        | KPC-2                   | 0.5                 | 0.25                                      | 2                           |
| K. pneumoniae        | KPC-3                   | 1                   | 0.5                                       | 2                           |
| K. pneumoniae        | SHV-12                  | 0.25                | ≤0.12                                     | ≥2                          |
| K. pneumoniae        | DHA-1 (AmpC)            | 64                  | 1                                         | 64                          |
| K. pneumoniae        | NDM-1                   | 128                 | 128                                       | 1                           |
| A. baumannii         | OXA-23                  | 2                   | 2                                         | 1                           |
| A. baumannii         | OXA-24/40               | 1                   | 1                                         | 1                           |
| A. baumannii         | PER-1                   | 256                 | 8                                         | 32                          |

Data compiled from studies by Nguyen et al. (2020).[4]

Table 2: Intrinsic Activity of GT-055 against Selected

**Bacterial Isolates** 

| <b>Bacterial Species</b> | Number of Isolates | GT-055 MIC Range (μg/mL) |
|--------------------------|--------------------|--------------------------|
| E. coli                  | (various)          | 2 - 8                    |
| K. pneumoniae            | (various)          | 2 - 8                    |

Data suggests **GT-055** possesses some intrinsic antibacterial activity against certain Enterobacteriaceae.[4][9]



## **Experimental Protocols**

# Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the in vitro susceptibility of bacterial isolates to GT-1 alone and in combination with a fixed concentration of **GT-055**.





#### Click to download full resolution via product page

#### **Figure 2:** Workflow for MIC determination by broth microdilution.

#### Materials:

- GT-1 powder
- GT-055 powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- · Bacterial isolates for testing
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Sterile saline or phosphate-buffered saline (PBS)

#### Procedure:

- Preparation of Antimicrobial Stock Solutions:
  - Prepare a stock solution of GT-1 in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 μg/mL.
  - Prepare a stock solution of **GT-055** in a suitable solvent at a concentration that allows for the desired fixed concentration (e.g., 4 μg/mL) to be achieved in the final assay volume.
- · Preparation of Bacterial Inoculum:
  - From an overnight culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline or PBS.
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).



 Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10<sup>5</sup> CFU/mL in each well.

#### Assay Setup:

- Perform serial two-fold dilutions of the GT-1 stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 0.06 to 128 μg/mL).
- For the combination assay, add the appropriate volume of the **GT-055** stock solution to each well containing the GT-1 dilutions to achieve a final fixed concentration of 4 μg/mL.
- Inoculate each well with the prepared bacterial suspension.
- Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
- Incubation and MIC Determination:
  - Incubate the plates at  $35 \pm 2^{\circ}$ C for 16-20 hours in ambient air.
  - Following incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

# Protocol 2: Biochemical Assay for β-Lactamase Inhibition (IC<sub>50</sub> Determination)

This protocol describes a spectrophotometric assay using the chromogenic  $\beta$ -lactam substrate nitrocefin to determine the 50% inhibitory concentration (IC<sub>50</sub>) of **GT-055** against purified  $\beta$ -lactamase enzymes.





Click to download full resolution via product page

**Figure 3:** Workflow for IC<sub>50</sub> determination using a biochemical assay.

Materials:



- GT-055 powder
- Purified β-lactamase enzymes (e.g., KPC-2, CTX-M-15, OXA-48, AmpC)
- Nitrocefin
- Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- DMSO (for dissolving compounds)
- 96-well UV-transparent microtiter plates
- Spectrophotometer capable of kinetic measurements

#### Procedure:

- · Preparation of Reagents:
  - Prepare a stock solution of GT-055 in DMSO.
  - Prepare a stock solution of the purified β-lactamase in assay buffer. The final concentration in the assay should be determined empirically for each enzyme to provide a linear rate of nitrocefin hydrolysis.
  - $\circ$  Prepare a stock solution of nitrocefin in DMSO. The final concentration in the assay is typically 50-100  $\mu$ M.
- Assay Setup:
  - In a 96-well plate, add a fixed volume of the β-lactamase solution to each well.
  - Add serial dilutions of GT-055 to the wells to achieve a range of final concentrations.
    Include a control well with no inhibitor.
  - Pre-incubate the enzyme and inhibitor mixture at room temperature for a defined period (e.g., 10-30 minutes) to allow for inhibitor binding.
- Reaction and Measurement:



- Initiate the reaction by adding a fixed volume of the nitrocefin solution to each well.
- Immediately begin measuring the change in absorbance at 486 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.
- Data Analysis:
  - Determine the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
  - Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value.

## Protocol 3: Whole-Cell β-Lactamase Inhibition Assay

This assay measures the ability of **GT-055** to inhibit  $\beta$ -lactamase activity within a living bacterial cell, providing insights into factors such as cell permeability.

#### Materials:

- Bacterial strain overexpressing a specific β-lactamase
- GT-055
- Nitrocefin
- Growth medium (e.g., Luria-Bertani broth)
- 96-well microtiter plates
- Spectrophotometer

#### Procedure:

Bacterial Culture Preparation:



- $\circ$  Grow an overnight culture of the  $\beta$ -lactamase-overexpressing bacterial strain in a suitable growth medium.
- Dilute the overnight culture to a specific optical density (e.g., OD<sub>600</sub> of 0.1) in fresh growth medium.

#### Assay Setup:

- In a 96-well plate, add the diluted bacterial culture to each well.
- Add serial dilutions of GT-055 to the wells. Include a control with no inhibitor.
- Incubate the plate at 37°C for a short period (e.g., 30 minutes) to allow for inhibitor uptake.
- Reaction and Measurement:
  - Add nitrocefin to each well to a final concentration of 50-100 μM.
  - Measure the absorbance at 486 nm over time in a microplate reader.
- Data Analysis:
  - Calculate the rate of nitrocefin hydrolysis for each inhibitor concentration.
  - Determine the percentage of inhibition and calculate the cellular IC₅₀ value as described in Protocol 2.

## Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of the  $\beta$ -lactamase inhibitor **GT-055**. By employing a combination of microbiological and biochemical assays, researchers can effectively characterize the potency, spectrum of activity, and mechanism of action of **GT-055**. The provided data tables and experimental workflows serve as a valuable resource for scientists and professionals involved in the discovery and development of novel antibacterial agents to combat the growing threat of antimicrobial resistance.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Biochemical exploration of β-lactamase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Lactamases and β-Lactamase Inhibitors in the 21st Century PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, GT-055, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and GT-055, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, GT-055, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of avibactam inhibition against Class A, C, and D β-lactamases PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Detection of KPC, NDM, and OXA-48-Like Carbapenemases by Real-Time PCR from Rectal Swab Surveillance Samples - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Evaluating β-Lactamase Inhibition by GT-055]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14913460#techniques-for-evaluating-lactamase-inhibition-by-gt-055]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com